molecular formula C28H29N3O3 B2801787 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874615-45-9

1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2801787
CAS No.: 874615-45-9
M. Wt: 455.558
InChI Key: GRLZTXQGFZBODF-UHFFFAOYSA-N
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Description

Structurally, it features a pyrrolidin-2-one core substituted at position 1 with a 4-ethoxyphenyl group and at position 4 with a benzimidazol-2-yl group. The benzimidazole is further modified with a 2-(o-tolyloxy)ethyl chain, introducing steric and electronic complexity. Such substitutions are designed to optimize interactions with biological targets, particularly enzymes or receptors associated with inflammation, microbial infections, or cancer .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-3-33-23-14-12-22(13-15-23)31-19-21(18-27(31)32)28-29-24-9-5-6-10-25(24)30(28)16-17-34-26-11-7-4-8-20(26)2/h4-15,21H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLZTXQGFZBODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antiproliferative, antibacterial, and antifungal properties, supported by research findings and data tables.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : Pyrrolidinone linked to a benzimidazole moiety.
  • Substituents : Includes an ethoxy group and an o-tolyloxy group.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit various biological activities, including:

  • Antiproliferative Activity : Inhibitory effects on cancer cell lines.
  • Antibacterial Activity : Efficacy against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Activity against common fungal strains.

Antiproliferative Activity

A study on benzimidazole derivatives demonstrated significant antiproliferative effects. For instance, compounds with similar structures showed IC50 values indicating their effectiveness against cancer cell lines such as MDA-MB-231. The most effective analogs exhibited IC50 values ranging from 16.38 μM to 29.39 μM, suggesting a strong correlation between lipophilicity and biological activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
1gMDA-MB-23133.10
Control--

Antibacterial Activity

The antibacterial properties of the compound were assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated that specific derivatives showed promising activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
ControlAmikacin-

Antifungal Activity

The antifungal activity was evaluated against Candida albicans and Aspergillus niger. Compounds demonstrated moderate antifungal effects, with MIC values ranging from 64 μg/mL to 512 μg/mL. The introduction of alkyl groups significantly enhanced antifungal potency .

Table 3: Antifungal Activity of Related Compounds

CompoundFungal StrainMIC (μg/mL)
1aCandida albicans64
2eAspergillus niger128
ControlFluconazole-

The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes. For instance, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by disturbing mitochondrial membrane potential, leading to the release of pro-apoptotic factors . This suggests that the compound may similarly influence apoptotic pathways in targeted cells.

Case Studies

Research involving similar compounds has provided insights into their therapeutic potential. A notable study highlighted the effectiveness of pyrrolidinone derivatives in inhibiting tumor growth in vivo, showcasing their promise as anticancer agents . Moreover, another investigation into their antibacterial properties emphasized their role in combating resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Pharmacological Notes Reference
1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one (Target) 4-ethoxyphenyl; 2-(o-tolyloxy)ethyl Hypothesized enhanced metabolic stability due to ethoxy group; potential CNS activity N/A
1-(4-butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)benzimidazol-2-yl)pyrrolidin-2-one 4-butylphenyl; piperidinyl-ethyl Increased lipophilicity from butyl group; possible kinase inhibition
4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one 2-methoxyphenyl; allylphenoxy-ethyl Antimicrobial activity inferred from methoxy and allyl groups
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one 4-methoxyphenyl; allylphenoxy-ethyl Improved solubility via methoxy; potential anti-inflammatory applications
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one HCl 4-fluorobenzyl; dimethylphenoxy-ethyl Fluorine enhances binding affinity; HCl salt improves solubility

Functional Group Impact

  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., ), as ethyl chains are less prone to oxidative degradation than methyl groups .
  • o-Tolyloxy vs.
  • Benzimidazole Modifications : Piperidinyl-ethyl substituents () may enhance interactions with charged residues in enzyme active sites, whereas fluorobenzyl groups () could increase blood-brain barrier permeability .

Antimicrobial Activity

While the target compound lacks direct antimicrobial data, structurally similar benzimidazole-pyrrolidinone hybrids (e.g., ) exhibit activity against Gram-positive bacteria and fungi. For instance, compounds with methoxyphenyl and allylphenoxy groups () showed MIC values of 8–32 µg/mL against Staphylococcus aureus, attributed to membrane disruption via lipophilic interactions .

Receptor Binding and Selectivity

Benzimidazole derivatives are known to target kinases and GPCRs. The piperidinyl-ethyl analog () demonstrated IC₅₀ values of <1 µM against Aurora kinase A, a cancer therapeutic target, suggesting that the target compound’s ethoxy and o-tolyloxy groups might similarly modulate kinase selectivity .

Pharmacokinetic Considerations

  • Solubility : Methoxy and fluorobenzyl substituents () improve aqueous solubility, whereas butylphenyl groups () may reduce it. The target compound’s ethoxyphenyl group likely balances solubility and lipophilicity .

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